
4-(5,6-Dichloropyridazin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-Dichloropyridazin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O It is known for its unique structure, which includes a morpholine ring attached to a dichloropyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dichloropyridazin-4-yl)morpholine typically involves the reaction of morpholine with 3,4,5-trichloropyridazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Morpholine (CAS No. 110-91-8) and 3,4,5-trichloropyridazine (CAS No. 14161-11-6).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution.
Product Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-Dichloropyridazin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dichloropyridazin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-(5,6-Dichloropyridazin-4-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: Similar structure but with a carbonyl group instead of a pyridazine ring.
3,4-Dichloro-5-morpholinopyridazine: Another closely related compound with slight structural variations
Uniqueness
4-(5,6-Dichloropyridazin-4-yl)morpholine is unique due to its specific combination of a morpholine ring and a dichloropyridazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
21131-12-4 |
|---|---|
Molekularformel |
C8H9Cl2N3O |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
4-(5,6-dichloropyridazin-4-yl)morpholine |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-12-8(7)10)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI-Schlüssel |
YPQZPXGSTOPHRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CN=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



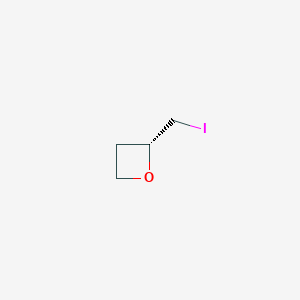
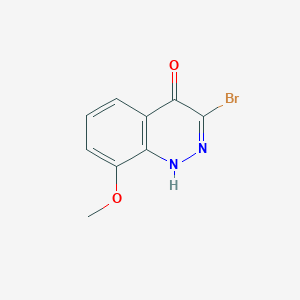

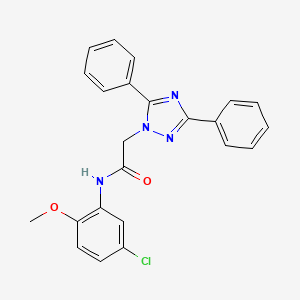
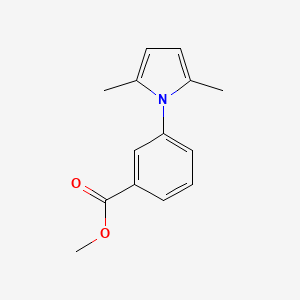
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
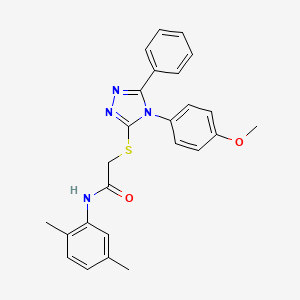
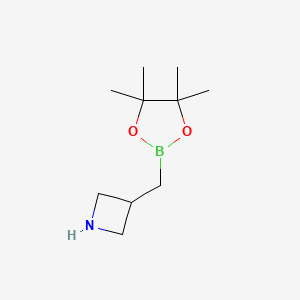
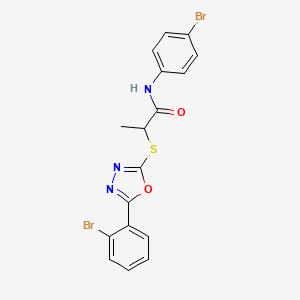


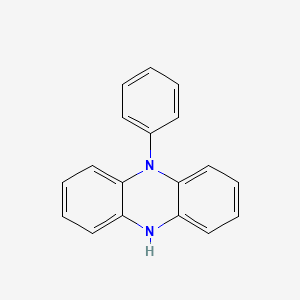
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
